4-(5-Fluoro-2-nitrophenyl)butan-2-ol
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Overview
Description
4-(5-Fluoro-2-nitrophenyl)butan-2-ol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-nitrophenyl)butan-2-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with a suitable butanol derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and purification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-nitrophenyl)butan-2-ol can undergo various chemical reactions including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of 4-(5-Fluoro-2-nitrophenyl)butan-2-one or 4-(5-Fluoro-2-nitrophenyl)butanoic acid.
Reduction: Formation of 4-(5-Fluoro-2-aminophenyl)butan-2-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-Fluoro-2-nitrophenyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-nitrophenyl)methylamine
- 4-(5-Fluoro-2-nitrophenyl)butanoic acid
- 4-(5-Fluoro-2-aminophenyl)butan-2-ol
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
4-(5-fluoro-2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12FNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3 |
InChI Key |
BPVKEMDXMLTDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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